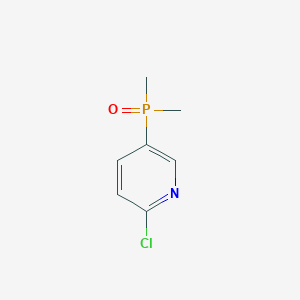

2-Chloro-5-dimethylphosphorylpyridine

Description

BenchChem offers high-quality 2-Chloro-5-dimethylphosphorylpyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Chloro-5-dimethylphosphorylpyridine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-chloro-5-dimethylphosphorylpyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9ClNOP/c1-11(2,10)6-3-4-7(8)9-5-6/h3-5H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZTQPKLPSFPHBL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CP(=O)(C)C1=CN=C(C=C1)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9ClNOP | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.58 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2287268-50-0 | |

| Record name | 2-chloro-5-(dimethylphosphoryl)pyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2 Chloro 5 Dimethylphosphorylpyridine and Analogous Structures

Historical Development of Phosphorylated Pyridine (B92270) Synthesis

The journey to synthesize phosphorylated pyridine derivatives began with early explorations into the reactivity of the pyridine ring. The first synthesis of a Phosphorus(V)-substituted pyridine was reported in 1936 by Plazek's research group, who achieved this by reacting 2-dimethylaminopyridine (B146746) with phosphorus trichloride (B1173362) under oxidative conditions. encyclopedia.pub Following this initial discovery, further advancements in the mid-20th century involved the use of organometallic reagents. Metalated pyridines were reacted with phosphorus-halogen compounds, and pyridinediazonium tetrafluoroborate (B81430) was utilized in reactions with phosphorus trichloride to introduce the phosphoryl moiety. encyclopedia.pub

A significant conceptual leap came with the development of methods that did not require pre-functionalization of the pyridine ring. Radical phosphorylation emerged as a viable strategy, where P-centered radicals are generated and subsequently react with the pyridine ring. encyclopedia.pub These radicals can be produced through hydrogen atom transfer or single-electron transfer using various initiators like peroxides, metal salts, or photocatalysts. encyclopedia.pub

The latter half of the 20th century and the early 21st century saw the advent and refinement of transition-metal-catalyzed cross-coupling reactions. encyclopedia.pub These methods, particularly those employing palladium and nickel catalysts, dramatically expanded the scope of phosphorylated pyridine synthesis. They enabled the use of a wider range of starting materials, including halogenated pyridines, hydroxypyridines, and pyridine boronic acids, providing powerful tools for constructing C-P bonds with high efficiency and selectivity. encyclopedia.pub

Strategies for Direct Phosphorylation of Pyridine Rings

Direct phosphorylation of the pyridine ring involves the formation of a C-P bond at a carbon atom of the pyridine nucleus without pre-functionalization at that position. This can be broadly categorized into nucleophilic approaches and cross-coupling reactions.

Nucleophilic Phosphorylation Approaches

Nucleophilic phosphorylation methods rely on the inherent electrophilicity of the pyridine ring, which is enhanced by protonation or activation with other electrophiles. The electron-deficient nature of the pyridine ring makes it susceptible to attack by phosphorus-centered nucleophiles.

Direct C-H phosphorylation of pyridines can be achieved by activating the pyridine ring to facilitate nucleophilic attack. A metal-free approach involves the activation of the pyridine ring with a Lewis acid, such as boron trifluoride etherate (BF₃·OEt₂). This activation increases the electrophilicity of the pyridine ring, allowing for the nucleophilic addition of a phosphine (B1218219) oxide anion. The resulting sigma complex is then oxidized to yield the 4-phosphonated pyridine. nih.govacs.org This method is generally highly regioselective for the C4 position. nih.govacs.org

Interestingly, the regioselectivity can sometimes be shifted to the C2 position by using strongly Lewis basic phosphorus nucleophiles or highly Lewis acidic pyridines. nih.gov Computational and experimental studies have been instrumental in understanding the factors that control the reactivity and selectivity of these reactions. nih.gov

Below is a table summarizing the metal-free phosphonation of various pyridines mediated by BF₃·OEt₂.

| Pyridine Substrate | Phosphine Oxide | Product | Yield (%) | Regioselectivity |

| Pyridine | Diphenylphosphine (B32561) oxide | 4-(Diphenylphosphoryl)pyridine | 85 | C4 |

| 3-Bromopyridine | Diphenylphosphine oxide | 3-Bromo-4-(diphenylphosphoryl)pyridine | 82 | C4 |

| 2-Methylpyridine | Diphenylphosphine oxide | 2-Methyl-4-(diphenylphosphoryl)pyridine | 82 | C4 |

| 3,5-Dimethylpyridine | Diphenylphosphine oxide | 3,5-Dimethyl-4-(diphenylphosphoryl)pyridine | 85 | C4 |

| Pyridine | Dibutylphosphine oxide | 4-(Dibutylphosphoryl)pyridine | Good | C4 |

This table is generated based on data reported in the literature. acs.org

The reactivity of the pyridine ring towards nucleophiles is significantly enhanced upon N-alkylation or N-acylation, forming pyridinium (B92312) salts. These salts are highly electrophilic and readily undergo addition reactions. N-functionalized pyridinium salts, such as N-alkoxypyridinium and N-aminopyridinium salts, can act as precursors for radical intermediates, leading to C2- and/or C4-functionalized pyridines. acs.org

In a notable example, N-methoxypyridinium tosylates have been used to prepare 2-phosphinate-substituted pyridines by reaction with secondary phosphinates. encyclopedia.pub This reaction is presumed to proceed through an SNAr-type mechanism and demonstrates excellent chemoselectivity. encyclopedia.pub

The following table provides examples of phosphorylation reactions involving pyridinium salts.

| Pyridinium Salt | Phosphorus Nucleophile | Product | Reaction Conditions |

| N-Methoxypyridinium tosylate | Secondary phosphinates | 2-Phosphinate-substituted pyridines | DBU, acetonitrile, low temperature |

| N-Alkoxypyridinium salt | Phosphine oxides | C2/C4-Phosphorylated pyridines | Photocatalytic radical reaction |

| N-Aminopyridinium salt | Phosphine oxides | C2/C4-Phosphorylated pyridines | Radical reaction |

This table is illustrative of the types of reactions described in the literature. encyclopedia.pubacs.org

Pyridine N-oxides are versatile intermediates in pyridine chemistry. The N-oxide functionality activates the pyridine ring, particularly at the C2 and C4 positions, towards both electrophilic and nucleophilic attack. Direct phosphorylation of pyridine N-oxides can be achieved by reacting them with phosphorus reagents.

For instance, diethyl pyridine-2-phosphonates can be synthesized by reacting pyridine N-oxides with triethyl phosphite (B83602) in the presence of ethyl chloroformate. encyclopedia.pub The reaction is thought to proceed through the activation of the pyridine N-oxide by the chloroformate, followed by the addition of the phosphite to the resulting pyridinium salt. encyclopedia.pub

The table below showcases the functionalization of pyridine N-oxides for phosphorylation.

| Pyridine N-Oxide Substrate | Phosphorus Reagent | Activating Agent | Product |

| Pyridine N-oxide | Triethyl phosphite | Ethyl chloroformate | Diethyl pyridine-2-phosphonate |

| Substituted Pyridine N-oxides | Dimethyl phosphate | None (long heating) | Pyridine-2-phosphonates |

This table summarizes findings from studies on pyridine N-oxide phosphorylation. encyclopedia.pub

Carbon-Phosphorus (C-P) Bond Formation via Cross-Coupling Reactions

Transition-metal-catalyzed cross-coupling reactions represent a powerful and versatile strategy for the formation of C-P bonds on the pyridine ring. These methods typically involve the coupling of a functionalized pyridine (e.g., halopyridine) with a phosphorus-containing reagent in the presence of a metal catalyst, most commonly palladium or nickel complexes. encyclopedia.pub

Halopyridines are excellent precursors for the synthesis of 2-, 3-, and 4-phosphoryl-substituted pyridines under palladium catalysis. encyclopedia.pub For example, 2-bromopyridine (B144113) can undergo stereoselective palladium-catalyzed cross-coupling with chiral tert-butyl-containing phosphine oxides to yield tertiary pyridine-containing phosphine oxides with high selectivity. encyclopedia.pub

Nickel catalysis has also been extensively used for the phosphorylation of pyridines. Nickel-catalyzed cross-coupling of halopyridines with dimethylphosphine (B1204785) oxide has been shown to be a general method for preparing 2-, 3-, and 4-dimethylphosphine-oxide-substituted pyridines in good yields. encyclopedia.pub

The following table provides an overview of C-P bond formation via cross-coupling reactions.

| Pyridine Substrate | Phosphorus Reagent | Catalyst System | Product |

| 2-Bromopyridine | Chiral tert-butyl-containing phosphine oxides | Pd₂(dba)₃ / dppp | Tertiary pyridine-containing phosphine oxides |

| Halopyridines (Cl, Br, I) | Dimethylphosphine oxide | Nickel catalyst | 2-, 3-, or 4-Dimethylphosphine-oxide-substituted pyridines |

| Chloropyridines | Secondary phosphine oxides | Palladium acetate (B1210297) / dppf | Bis(phosphoryl)pyridines |

This table is a compilation of data from various cross-coupling methodologies reported in the literature. encyclopedia.pub

Metal-Catalyzed Cross-Coupling of Halogenated Pyridines with Phosphorus Reagents

Metal-catalyzed cross-coupling reactions are a cornerstone for the formation of C-P bonds. Palladium and nickel complexes are the most commonly employed catalysts for coupling halogenated pyridines with a range of phosphorus-containing nucleophiles, such as secondary phosphine oxides, H-phosphonates, and H-phosphinates. These reactions, often referred to as Hirao or Buchwald-Hartwig-type phosphination, provide a direct and versatile route to arylphosphine oxides and related compounds.

The general mechanism for these cross-coupling reactions involves the oxidative addition of the halo-pyridine to a low-valent metal center (e.g., Pd(0) or Ni(0)), followed by transmetalation with the deprotonated phosphorus reagent, and finally, reductive elimination to yield the desired phosphinoylpyridine and regenerate the active catalyst. The choice of ligand, base, and solvent is crucial for achieving high yields and preventing side reactions.

For the synthesis of compounds like 2-Chloro-5-dimethylphosphorylpyridine, a likely starting material would be a 2-chloro-5-halopyridine (e.g., 2,5-dichloropyridine (B42133) or 2-chloro-5-bromopyridine), which is coupled with a phosphorus reagent like dimethylphosphine oxide. Nickel-catalyzed cross-coupling reactions have shown particular promise for the phosphinylation of aryl chlorides. researchgate.netrsc.org The use of specific bisphosphine ligands can facilitate the coupling of phenols with chloropyridines, indicating the potential for similar C-P bond formations. rsc.org

Table 1: Examples of Metal-Catalyzed C-P Cross-Coupling Reactions

| Catalyst/Ligand | Halopyridine Substrate | Phosphorus Reagent | Product | Yield (%) | Reference |

| Pd(OAc)₂/dppf | 2,6-dichloropyridine | Diphenylphosphine oxide | 2,6-bis(diphenylphosphoryl)pyridine | Good | nih.gov |

| NiCl₂(PCy₃)₂ | Aryl chlorides | Diphenylphosphine oxide | Diarylphosphine oxides | - | researchgate.net |

| Pd(OAc)₂/dppf | Halo-pyrazoles | H-phosphonates | Phosphonylated pyrazoles | - | researchgate.net |

Visible-light-mediated photoredox catalysis has emerged as a powerful and environmentally benign strategy for C-P bond formation. guidechem.comvwr.comnih.gov These reactions often proceed under mild, room-temperature conditions and can be performed without the need for transition metal catalysts in some cases. The general principle involves the generation of a phosphorus-centered radical from a suitable precursor (e.g., a secondary phosphine oxide) through a single-electron transfer (SET) process initiated by a photocatalyst upon light absorption. This phosphorus radical can then add to an activated pyridine derivative.

In the context of synthesizing 2-Chloro-5-dimethylphosphorylpyridine, a photocatalytic approach could involve the reaction of a 2-chloropyridine (B119429) derivative with a source of dimethylphosphoryl radical. Research has demonstrated the visible-light-promoted phosphinylation of heteroaryl halides, including 2-chloropyridine, with diphenylphosphine oxide in the presence of a base like potassium tert-butoxide, without the need for a photoredox catalyst. rsc.org This suggests a potential pathway where a complex between the base and the phosphine oxide is photoexcited. The phosphinylation of 2-chloropyridine in the presence of TEMPO under visible light has also been reported, indicating a radical-mediated process. chemicalbook.com

Electrochemical methods offer a unique approach to C-P bond formation, utilizing electricity to drive the reaction, thus avoiding the need for chemical oxidants or reductants. mdpi.comresearchgate.netrsc.org These reactions can be performed under mild conditions and offer a high degree of control over the reaction potential. The electrochemical synthesis of phosphorylated compounds can proceed through various mechanisms, including the generation of phosphorus-centered radicals or the electrochemical activation of the pyridine substrate.

The synthesis of P-chiral phosphine oxides represents a significant challenge in organic chemistry. Asymmetric catalysis provides a powerful tool to achieve this, enabling the enantioselective formation of C-P bonds. rsc.orgresearchgate.netnih.govnih.govresearchgate.net This is typically achieved using a chiral catalyst, often a transition metal complex with a chiral ligand, which can differentiate between the two enantiotopic faces of a prochiral substrate or resolve a racemic mixture of a chiral reagent.

Several strategies have been developed for the enantioselective synthesis of P-chiral phosphine oxides. One approach involves the desymmetrization of prochiral diethynylphosphine oxides via a Cu(I)-catalyzed azide-alkyne cycloaddition using chiral pyridinebisoxazoline (PYBOX) ligands. rsc.org Another strategy is based on the use of chiral auxiliaries, where a chiral molecule is temporarily attached to the phosphorus center to direct the stereochemical outcome of a subsequent reaction, followed by its removal. nih.govresearchgate.net Furthermore, biscinchona alkaloid-catalyzed asymmetric allylic alkylation of bisphenols holding pre-stereogenic P-centers has been shown to be an effective method. rsc.orgnih.gov While direct asymmetric synthesis of 2-Chloro-5-dimethylphosphorylpyridine has not been reported, these methodologies provide a foundation for the development of such a process.

Decarbonylative Cross-Coupling Reactions

Decarbonylative cross-coupling has emerged as a novel strategy for the formation of C-P bonds, using readily available carboxylic acids as starting materials. nih.govacs.orgresearchgate.netnih.govnih.gov In this approach, a carboxylic acid is activated and then undergoes a decarbonylation (loss of CO) to generate an organometallic intermediate, which then couples with a phosphorus reagent. This method avoids the need for pre-functionalized starting materials like organohalides or organometallics.

Palladium catalysis is often employed for these reactions. The carboxylic acid is typically activated in situ, for example, as a mixed anhydride. The palladium catalyst then inserts into the C-O bond of the anhydride, followed by decarbonylation and subsequent coupling with a phosphite or other phosphorus nucleophile. acs.org Rhodium-catalyzed decarboxylative coupling of acrylic acids with unsaturated oxime esters has been used to synthesize substituted pyridines, demonstrating the feasibility of using carboxylic acids as precursors for pyridine functionalization. nih.gov While specific examples for the decarbonylative phosphinylation of pyridine carboxylic acids to produce compounds like 2-Chloro-5-dimethylphosphorylpyridine are limited, the general methodology holds promise for this transformation.

Phosphination Using Elemental Phosphorus

The direct use of elemental phosphorus (white or red phosphorus) for the synthesis of organophosphorus compounds is an attractive and atom-economical approach. nih.govresearchgate.netuni-regensburg.dersc.org This method avoids the need for pre-formed phosphorus reagents and can provide a direct route to a variety of phosphine derivatives. These reactions are typically carried out under basic conditions, often in the presence of a phase-transfer catalyst or in a superbasic medium, to generate reactive phosphide (B1233454) species.

The phosphorylation of halopyridines with elemental phosphorus has been reported. For instance, the reaction of 2-chloropyridine with red phosphorus in a KOH/DMSO system can yield tri(2-pyridyl)phosphine. researchgate.net This demonstrates the feasibility of forming a C-P bond directly from a chloropyridine and elemental phosphorus. A one-pot synthesis of primary phosphines from white phosphorus using organotin reagents has also been developed, which could potentially be adapted for the synthesis of more complex phosphine derivatives. nih.govrsc.org

Synthesis of 2-Chloropyridine Precursors

The synthesis of the target molecule and its analogs often relies on the availability of suitably substituted 2-chloropyridine precursors. Key intermediates include 2,5-dihalopyridines such as 2-chloro-5-bromopyridine and 2-chloro-5-iodopyridine.

The synthesis of 2-chloro-5-bromopyridine can be achieved from 2-amino-5-bromopyridine (B118841) via a Sandmeyer-type reaction. guidechem.com The amino group is first diazotized using a nitrite (B80452) source in the presence of a strong acid, and the resulting diazonium salt is then displaced by a chloride. Similarly, 2-bromo-5-chloropyridine (B189627) can be synthesized from 2-amino-5-chloropyridine. chemicalbook.comguidechem.com

2-Chloro-5-iodopyridine is another important precursor that can be synthesized through various methods. vwr.comchemicalbook.comsigmaaldrich.comchemicalbook.com It can be used in a variety of cross-coupling reactions to introduce substituents at the 5-position of the pyridine ring. chemicalbook.comsigmaaldrich.com

The synthesis of 2-chloro-5-methylpyridine (B98176) is also of interest, as the methyl group can potentially be functionalized further. This compound can be prepared by the chlorination of beta-picoline or through a multi-step sequence involving the construction of the pyridine ring. epo.org

Chlorination Reactions of Pyridine Derivatives

The introduction of a chlorine atom onto a pyridine ring is a fundamental step in the synthesis of many functionalized pyridines. Direct chlorination of pyridine itself often leads to a mixture of products, including 2-chloropyridine and 2,6-dichloropyridine. To achieve selectivity, particularly for the synthesis of precursors to 2-chloro-5-substituted pyridines, the reaction conditions and the nature of the starting material are crucial.

One common approach involves the chlorination of pyridine-N-oxides, which can facilitate the synthesis of 2-chloropyridines in high yields. Another established method is the chlorination of hydroxypyridines. For instance, 2-hydroxypyridine (B17775) can be converted to 2-chloropyridine using a chlorinating agent like phosphoryl chloride.

Alternative Synthetic Pathways to Halogenated Pyridine Scaffolds

Beyond direct chlorination, several other synthetic strategies provide access to halogenated pyridine scaffolds, which can serve as precursors for compounds like 2-chloro-5-dimethylphosphorylpyridine. These alternative pathways can offer advantages in terms of regioselectivity and substrate scope.

One notable method involves the reaction of pyrrole (B145914) with dichlorocarbene, which can lead to the formation of 3-chloropyridine (B48278) through a ring-expansion mechanism. This approach provides a route to a different regioisomer of chloropyridine compared to direct chlorination methods.

Another strategy involves building the pyridine ring from acyclic precursors that already contain the desired halogen and other functional groups. While specific examples leading directly to 2-chloro-5-dimethylphosphorylpyridine are not prevalent in the literature, the general principle of constructing the heterocyclic ring with pre-installed functionalities is a powerful tool in organic synthesis.

Furthermore, palladium-catalyzed cross-coupling reactions have emerged as a powerful tool for the synthesis of functionalized pyridines. While often used to introduce carbon-based substituents, these methods can also be adapted to introduce halogens or to functionalize already halogenated pyridines, providing a versatile entry to a wide range of derivatives.

Regioselectivity and Stereoselectivity in Synthesis

The precise control of substituent placement (regioselectivity) and spatial orientation (stereoselectivity) is paramount in the synthesis of complex molecules like 2-chloro-5-dimethylphosphorylpyridine.

Site-Selective Functionalization Strategies

Achieving the desired 2-chloro-5-dimethylphosphoryl substitution pattern on the pyridine ring requires careful consideration of regioselectivity. Starting from a pre-functionalized pyridine is a common strategy. For instance, a palladium-catalyzed cross-coupling reaction, such as the Hirao reaction, can be employed to introduce a phosphorus group onto a halogenated pyridine. nih.govresearchgate.net

A plausible synthetic route to 2-chloro-5-dimethylphosphorylpyridine could involve the palladium-catalyzed phosphonylation of 2,5-dichloropyridine. Research has shown that under specific ligand-free conditions, the C5-selective cross-coupling of 2,5-dichloropyridine can be achieved. nih.gov This would allow for the selective introduction of the dimethylphosphoryl group at the 5-position, leaving the chlorine atom at the 2-position intact. The choice of catalyst, ligands (or lack thereof), and reaction conditions are critical in directing the reaction to the desired position.

The table below summarizes the regioselectivity observed in the palladium-catalyzed cross-coupling of dihalopyridines under different conditions, highlighting the potential for selective functionalization.

| Dihalopyridine | Catalyst/Ligand | Major Product | Reference |

| 2,4-Dichloropyridine | Pd/IPr | C4-functionalized | nih.gov |

| 2,5-Dichloropyridine | Ligand-free Jeffery conditions | C5-functionalized | nih.gov |

This site-selective functionalization is a key strategy to avoid the formation of isomeric byproducts and to ensure the efficient synthesis of the target compound.

Control of Chirality in Phosphorus-Containing Pyridines

When the phosphorus atom in a molecule is bonded to four different substituents, it becomes a chiral center. The synthesis of enantiomerically pure phosphorus-containing pyridines is an area of growing interest, particularly for applications in asymmetric catalysis where such compounds can act as chiral ligands.

Several methods have been developed for the asymmetric synthesis of P-chiral phosphine oxides and related compounds. nih.govnsf.gov One common approach involves the use of chiral auxiliaries. These are chiral molecules that are temporarily attached to the phosphorus center to direct the stereochemical outcome of subsequent reactions. After the desired stereochemistry at the phosphorus atom is established, the chiral auxiliary is removed.

The development of efficient and highly diastereoselective methods for the synthesis of P-chiral phosphine oxides often relies on the sequential nucleophilic substitution on a versatile chiral phosphinyl transfer agent. nih.gov These methods allow for the construction of a wide range of structurally diverse P-chiral compounds under mild conditions.

Chemical Reactivity and Transformation Chemistry

Reactivity of the Pyridine (B92270) Ring System

The pyridine ring is an aromatic heterocycle that is isoelectronic with benzene (B151609). However, the presence of the more electronegative nitrogen atom in the ring system has profound effects on its reactivity. The nitrogen atom withdraws electron density from the ring carbons via an inductive effect, rendering the ring electron-deficient. This deactivation makes the pyridine ring significantly less susceptible to electrophilic aromatic substitution (EAS) compared to benzene. When EAS reactions do occur, they require harsh conditions and typically direct the incoming electrophile to the 3- and 5-positions.

Conversely, the electron-deficient nature of the pyridine ring makes it highly susceptible to nucleophilic attack, particularly at the positions ortho (C-2, C-6) and para (C-4) to the nitrogen atom. uci.edu The dimethylphosphoryl group (–P(O)(CH₃)₂) at the 5-position is a strong electron-withdrawing group. This property further depletes the electron density of the pyridine ring, enhancing its electrophilicity and increasing its reactivity toward nucleophiles. nih.govnih.gov This electronic influence is crucial for the reactions involving the chlorine substituent, as discussed below.

Reactions Involving the Chlorine Substituent

The chlorine atom at the C-2 position is the most reactive site for substitution reactions on the 2-Chloro-5-dimethylphosphorylpyridine molecule. Its position ortho to the ring nitrogen makes it an excellent leaving group in nucleophilic aromatic substitution reactions and a suitable partner in various cross-coupling reactions.

Nucleophilic aromatic substitution (SNAr) is a primary reaction pathway for 2-halopyridines. youtube.com The reaction proceeds via a two-step addition-elimination mechanism. wikipedia.orgmasterorganicchemistry.com A nucleophile first attacks the carbon atom bearing the halogen (the ipso-carbon), leading to the formation of a negatively charged, resonance-stabilized intermediate known as a Meisenheimer complex. researchgate.netresearchgate.net The aromaticity of the ring is temporarily disrupted in this step. In the second step, the leaving group (chloride) is eliminated, and the aromaticity of the ring is restored.

The rate of SNAr reactions is significantly enhanced by the presence of electron-withdrawing groups that can stabilize the negative charge of the Meisenheimer intermediate. wikipedia.orgmasterorganicchemistry.com In 2-Chloro-5-dimethylphosphorylpyridine, two factors greatly facilitate this reaction:

The Pyridine Nitrogen: The nitrogen atom at the 1-position can effectively delocalize the negative charge of the intermediate formed upon nucleophilic attack at C-2. uci.edu

The Dimethylphosphoryl Group: The strongly electron-withdrawing phosphoryl group at the 5-position (para to the C-2 carbon) provides additional resonance stabilization for the Meisenheimer complex, further accelerating the substitution reaction. researchgate.net

A wide variety of nucleophiles can be used to displace the C-2 chlorine, including amines, alkoxides, and thiols, providing access to a diverse range of substituted pyridine derivatives. rsc.org

| Chloropyridine Substrate | Nucleophile | Conditions | Product | Yield |

|---|---|---|---|---|

| 2-Chloropyridine (B119429) | Morpholine | KF, Water, 100 °C | 2-Morpholinopyridine | Moderate |

| 2-Chloro-5-nitropyridine (B43025) | Pyrrolidine | KOH, Water/HPMC, rt | 2-Pyrrolidino-5-nitropyridine | High |

| 2-Chloropyridine | Sodium Methoxide | DMSO or THF | 2-Methoxypyridine | Good |

| 2,3,5-Trichloropyridine | Glutathione (GSH) | Enzymatic (MGST1) | 2-(Glutathion-S-yl)-3,5-dichloropyridine | N/A |

The carbon-chlorine bond at the C-2 position can be activated by transition metal catalysts, most notably palladium, to participate in a wide array of cross-coupling reactions. libretexts.org These reactions are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. While aryl chlorides are typically less reactive than the corresponding bromides and iodides, the electron-deficient nature of the 2-chloropyridine ring makes it a viable substrate for many of these transformations. thieme-connect.comlibretexts.org

Suzuki-Miyaura Coupling: This reaction involves the palladium-catalyzed coupling of the 2-chloropyridine derivative with an organoboron compound (typically a boronic acid or ester) to form a new C-C bond. thieme-connect.com It is a powerful method for synthesizing biaryl and heteroaryl compounds. The reaction generally requires a palladium(0) catalyst, a phosphine (B1218219) ligand, and a base. researchgate.netmdpi.com

Buchwald-Hartwig Amination: This is a palladium-catalyzed reaction for the formation of C-N bonds by coupling an amine with an aryl halide. wikipedia.orgorganic-chemistry.org This reaction provides a versatile and efficient alternative to classical methods like SNAr for the synthesis of 2-aminopyridine (B139424) derivatives, often proceeding under milder conditions and with broader substrate scope, including less nucleophilic amines. nih.govlibretexts.orgnih.gov

| Reaction Type | 2-Chloropyridine Substrate | Coupling Partner | Catalyst System (Catalyst/Ligand/Base) | Product Type |

|---|---|---|---|---|

| Suzuki-Miyaura | 2-Chloropyridine | Phenylboronic acid | Pd(PPh₃)₄ / K₂CO₃ | 2-Phenylpyridine |

| Suzuki-Miyaura | 2,3,5-Trichloropyridine | Arylboronic acids | Pd(OAc)₂ (ligand-free) / Base | 2-Aryl-3,5-dichloropyridines |

| Buchwald-Hartwig | 2-Bromopyridine (B144113) | Volatile amines (e.g., dimethylamine) | Pd₂(dba)₃ / Xantphos / NaOtBu | 2-(Dimethylamino)pyridine |

| Buchwald-Hartwig | 2-Chloropyridine | Cyclohexylamine | Pd catalyst / Phosphine ligand / Base | N-Cyclohexylpyridin-2-amine |

Reactivity of the Dimethylphosphoryl Moiety

The dimethylphosphoryl group is a robust and generally stable functional group. However, it possesses reactive sites that can be exploited for further molecular elaboration.

The oxygen atom of the P=O bond is nucleophilic and basic due to the polarization of the bond, which places a partial negative charge on the oxygen and a partial positive charge on the phosphorus atom. ru.nl This oxygen can act as a hydrogen bond acceptor or coordinate to Lewis acids and metal centers. researchgate.net Reaction with strong electrophiles, such as alkylating agents (e.g., alkyl triflates) or silylating agents, can occur at the phosphoryl oxygen, although this typically requires forcing conditions. The P=O bond is thermodynamically very stable, and its cleavage, for instance, in the reduction of the phosphine oxide to a phosphine, requires potent reducing agents like silanes (e.g., trichlorosilane). wikipedia.orgresearchgate.netacs.org

The hydrogen atoms on the methyl groups attached to the phosphorus atom are weakly acidic. They can be deprotonated by very strong bases, such as organolithium reagents (e.g., n-butyllithium), to generate an α-phosphoryl carbanion. rsc.org This nucleophilic carbanion can then react with a variety of electrophiles, such as alkyl halides or carbonyl compounds. This pathway allows for the functionalization and chain extension of the methyl groups, transforming them into more complex alkyl substituents. rsc.orgrsc.org

Synergistic Effects of Substituents on Reactivity

The chemical reactivity of 2-Chloro-5-dimethylphosphorylpyridine is significantly influenced by the electronic properties of its two substituents: the chloro group at the 2-position and the dimethylphosphoryl group at the 5-position. Both substituents are electron-withdrawing, which profoundly affects the electron density distribution within the pyridine ring and, consequently, its behavior in chemical reactions. While specific studies detailing the synergistic effects of this exact substitution pattern are not extensively available in the reviewed literature, the combined influence can be inferred from the general principles of substituent effects on pyridine chemistry.

The pyridine ring is inherently electron-deficient compared to benzene due to the electronegativity of the nitrogen atom. uoanbar.edu.iqimperial.ac.uk This electron deficiency is further intensified by the presence of the chloro and dimethylphosphoryl groups. The chloro group withdraws electron density primarily through a strong negative inductive effect (-I) and a weaker positive mesomeric effect (+M). The dimethylphosphoryl group is also strongly electron-withdrawing, primarily through a negative inductive effect (-I) and a negative mesomeric effect (-M) when the phosphorus atom engages in pπ-dπ bonding with the aromatic system.

The synergistic effect of these two electron-withdrawing groups results in a highly electron-poor pyridine ring. This heightened electrophilicity of the ring system dictates its reactivity profile, particularly in nucleophilic aromatic substitution (SNAr) reactions. The presence of electron-withdrawing substituents is known to activate aryl halides for nucleophilic attack. libretexts.org In the case of 2-Chloro-5-dimethylphosphorylpyridine, the chloro group at the 2-position is ortho to the ring nitrogen and para to the dimethylphosphoryl group. This positioning is crucial as it allows for the effective stabilization of the negatively charged Meisenheimer complex intermediate formed during nucleophilic attack at the C2 position. libretexts.org

The combined electron-withdrawing power of the nitrogen atom, the 2-chloro substituent, and the 5-dimethylphosphoryl substituent makes the C2 and C6 positions particularly electrophilic and susceptible to nucleophilic attack. The dimethylphosphoryl group at the 5-position plays a significant role in activating the C2 position for substitution by stabilizing the intermediate through resonance.

Conversely, the strong deactivation of the ring by these two substituents renders 2-Chloro-5-dimethylphosphorylpyridine highly unreactive towards electrophilic aromatic substitution (SEAr). Electrophilic attack on the pyridine ring is already disfavored due to the electron-withdrawing nature of the nitrogen atom, and the addition of two more deactivating groups makes such reactions extremely difficult to achieve. uoanbar.edu.iqmasterorganicchemistry.com

The following table summarizes the expected influence of the substituents on the reactivity of the pyridine ring:

| Reaction Type | Influence of 2-Chloro Group | Influence of 5-Dimethylphosphoryl Group | Expected Synergistic Effect on Reactivity |

| Nucleophilic Aromatic Substitution (at C2) | Activating | Activating (stabilizes intermediate) | Strong activation, facilitating substitution of the chloro group |

| Electrophilic Aromatic Substitution | Deactivating | Deactivating | Strong deactivation, rendering the ring inert to most electrophiles |

| Reaction at Nitrogen Atom | Reduces basicity | Reduces basicity | Significantly reduced basicity of the pyridine nitrogen |

Detailed research findings on the quantitative synergistic effects of these specific substituents are limited. However, qualitative analysis based on established principles of physical organic chemistry suggests a potentiation of the electron-withdrawing effects, leading to a highly polarized and reactive substrate for nucleophilic substitution and a very unreactive one for electrophilic substitution.

Coordination Chemistry and Ligand Design

Phosphine (B1218219) Oxides as Ligands in Organometallic Chemistry

Phosphine oxides (R₃P=O) are a class of organophosphorus compounds that can act as ligands in coordination chemistry. numberanalytics.com They are typically considered hard Lewis bases and coordinate to metal centers through the oxygen atom, forming M-O bonds. wikipedia.org This interaction is favored with hard metal centers. wikipedia.org The phosphorus atom in phosphine oxides maintains a tetrahedral geometry, and upon coordination, the P-O bond length generally elongates slightly. wikipedia.org

The electronic and steric properties of phosphine oxide ligands can be tuned by modifying the organic substituents (R groups) on the phosphorus atom. wikipedia.org Trialkylphosphine oxides are generally more basic and thus better ligands than their triaryl counterparts. wikipedia.org

Secondary phosphine oxides (R₂P(O)H) exhibit tautomerism, existing in equilibrium with their phosphinous acid form (R₂P-OH). researchgate.netrsc.org This allows them to coordinate to metals as P-bonded ligands, which are considered strong field ligands. wikipedia.org This versatility has led to their use in a variety of transition-metal-catalyzed reactions. researchgate.netrsc.org

Furthermore, ligands incorporating both phosphine and phosphine oxide functionalities have been investigated for their hemilabile properties, meaning they can reversibly bind to a metal center through one of the donor atoms. wikipedia.org This characteristic can be advantageous in catalysis.

Pyridine (B92270) Nitrogen as a Coordination Site

The nitrogen atom in the pyridine ring is a common coordination site in organometallic chemistry. Pyridine is a six-membered aromatic heterocycle with a Lewis basic nitrogen atom that can donate its lone pair of electrons to a metal center. alfachemic.com This makes pyridine and its derivatives effective ligands for a wide range of transition metals. alfachemic.com

The coordination of the pyridine nitrogen can influence the electronic properties of the metal center and, in turn, the reactivity of the resulting complex. The substituents on the pyridine ring can modulate its basicity and steric hindrance, thereby fine-tuning the properties of the metal complex. acs.org For example, electron-donating groups on the pyridine ring increase its basicity and can lead to stronger metal-ligand bonds. acs.org

The strong σ-coordinating ability of pyridines can sometimes lead to catalyst poisoning; however, this can be overcome in certain catalytic systems. nih.gov Pyridine-containing ligands have been successfully employed in various catalytic transformations, including hydrogenation, hydroformylation, and cross-coupling reactions. alfachemic.comacs.org

Chelating Properties and Ligand Architecture of 2-Chloro-5-dimethylphosphorylpyridine

2-Chloro-5-dimethylphosphorylpyridine possesses two potential coordination sites: the pyridine nitrogen atom and the oxygen atom of the dimethylphosphoryl group. This dual functionality allows it to act as a P,N-type ligand, potentially forming a chelate ring with a metal center. Chelating ligands, which bind to a metal through two or more donor atoms, often form more stable complexes than their monodentate counterparts due to the chelate effect. libretexts.orgresearchgate.net

The architecture of this ligand, with a phosphine oxide and a pyridine nitrogen, suggests it could form a stable six-membered chelate ring upon coordination to a metal. The combination of a "hard" oxygen donor from the phosphine oxide and a "borderline" nitrogen donor from the pyridine ring makes it a versatile ligand capable of coordinating with a variety of metal ions. The chloro-substituent at the 2-position of the pyridine ring is electron-withdrawing, which would decrease the basicity of the pyridine nitrogen.

Below is a table summarizing the key functional groups of 2-Chloro-5-dimethylphosphorylpyridine and their expected coordination behavior.

| Functional Group | Donor Atom | Lewis Base Character | Potential Coordination Mode |

| Dimethylphosphoryl | Oxygen | Hard | Monodentate or Chelating |

| Pyridine | Nitrogen | Borderline | Monodentate or Chelating |

Applications in Metal-Catalyzed Organic Transformations

While specific catalytic applications of 2-Chloro-5-dimethylphosphorylpyridine are not extensively documented, the characteristics of its functional groups suggest its potential in various metal-catalyzed organic transformations. Phosphine ligands, in general, are widely used in catalysis due to their ability to stabilize metal complexes and influence their reactivity. numberanalytics.comtcichemicals.com

Phosphine oxide ligands and their precursors, secondary phosphine oxides, have been successfully employed in a range of catalytic reactions, including cross-coupling reactions for the formation of C-C, C-N, and C-S bonds. researchgate.netresearchgate.net These ligands can promote key steps in catalytic cycles, such as oxidative addition and reductive elimination. tcichemicals.com

Pyridine-based ligands have also found broad application in catalysis, including in polymerization, hydrogenation, and hydroformylation reactions. alfachemic.com The combination of a phosphine-type donor and a pyridine nitrogen in P,N-ligands can lead to unique catalytic activity due to the different electronic properties of the two donor atoms. nih.gov

Given these precedents, metal complexes of 2-Chloro-5-dimethylphosphorylpyridine could potentially be active catalysts for a variety of organic transformations. The specific substitution pattern of this ligand, including the chloro group and the dimethylphosphoryl moiety, would influence the electronic and steric properties of the catalyst, thereby affecting its activity and selectivity. Further research into the coordination chemistry and catalytic applications of this particular ligand is warranted to explore its full potential.

The table below lists some metal-catalyzed reactions where ligands with similar functionalities have been successfully applied.

| Reaction Type | Metal Catalyst | Ligand Functionality |

| Cross-Coupling Reactions | Palladium | Phosphine Oxide |

| Hydrogenation | Rhodium, Rhenium | Phosphine, Pyridine |

| Polymerization | Titanium | Pyridine |

| Hydroformylation | Rhodium | Pyridine |

| Heck Reaction | Palladium | Phosphine Oxide |

Computational Chemistry and Spectroscopic Characterization

Quantum Chemical Investigations of Electronic Structure and Geometry

Quantum chemical calculations are instrumental in understanding the fundamental properties of a molecule. These methods provide a theoretical framework for interpreting experimental data and predicting chemical behavior.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and geometry of molecules. researchgate.netresearchgate.net For pyridine (B92270) derivatives, DFT calculations, often using the B3LYP method with basis sets like 6-311++G(d,p), are employed to optimize the molecular geometry, predicting bond lengths, bond angles, and dihedral angles. researchgate.netfigshare.comnih.gov These calculations can elucidate the influence of the chloro and dimethylphosphoryl substituents on the pyridine ring's geometry. nih.gov

The optimized geometry from DFT calculations provides a stable, low-energy conformation of the molecule. Natural Bond Orbital (NBO) analysis, performed at the same level of theory, can reveal details about intramolecular charge transfer, hybridization, and the delocalization of electron density, which are crucial for understanding the molecule's stability. rsc.org

Interactive Data Table: Predicted Geometrical Parameters for Pyridine Derivatives from DFT Calculations

Note: Data is representative of substituted pyridine rings and serves as an example of typical DFT outputs.

| Parameter | Atom 1 | Atom 2 | Atom 3 | Predicted Value |

| Bond Length | C | Cl | ~1.74 Å | |

| Bond Length | C | P | ~1.82 Å | |

| Bond Length | P | O | ~1.48 Å | |

| Bond Angle | N | C | C | ~123° |

| Bond Angle | Cl | C | C | ~116° |

| Bond Angle | O | P | C | ~112° |

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) to explain chemical reactivity. youtube.comyoutube.com The energy of the HOMO is related to a molecule's ability to donate electrons (nucleophilicity), while the LUMO's energy indicates its ability to accept electrons (electrophilicity). youtube.com The energy gap between the HOMO and LUMO is a critical parameter for determining molecular stability and reactivity; a larger gap implies higher stability and lower reactivity. researchgate.net

For 2-Chloro-5-dimethylphosphorylpyridine, the HOMO is expected to be distributed over the pyridine ring and the phosphoryl group, while the LUMO would likely be concentrated on the pyridine ring, influenced by the electron-withdrawing chlorine atom. Computational studies on similar molecules like 2-chloro-5-nitropyridine (B43025) show that such substitutions significantly affect the HOMO-LUMO gap and dictate the sites for electrophilic and nucleophilic attack. researchgate.net This analysis is crucial for predicting how the molecule will interact with other reagents. researchgate.netresearchgate.net

Interactive Data Table: Representative FMO Energies from DFT Calculations

| Molecular Orbital | Energy (eV) | Description |

| HOMO | -7.5 | Highest Occupied Molecular Orbital |

| LUMO | -2.1 | Lowest Unoccupied Molecular Orbital |

| Energy Gap (ΔE) | 5.4 | LUMO - HOMO Energy |

Spectroscopic Analysis and Assignment (e.g., NMR, IR, Raman)

Spectroscopic methods provide experimental data that complements computational findings, confirming the molecular structure and vibrational modes of the compound. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR spectra are essential for confirming the molecular structure. The chemical shifts in the aromatic region confirm the substitution pattern on the pyridine ring, while signals in the aliphatic region correspond to the methyl groups of the dimethylphosphoryl moiety. The coupling between phosphorus-31 and adjacent carbon and hydrogen atoms provides definitive evidence for the structure. nanobioletters.com

Infrared (IR) and Raman Spectroscopy : These techniques are used to identify the vibrational modes of the molecule. The spectra are characterized by specific frequencies corresponding to the functional groups present. Key vibrational bands include the P=O stretching vibration, C-Cl stretching, P-C stretching, and various pyridine ring stretching and bending modes. Comparing experimental IR and Raman spectra with frequencies calculated via DFT allows for a precise assignment of the observed vibrational bands. researchgate.netnih.govresearchgate.netnih.gov

Interactive Data Table: Characteristic Vibrational Frequencies for 2-Chloro-5-dimethylphosphorylpyridine

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Technique |

| P=O | Stretching | 1250 - 1270 | IR, Raman |

| Pyridine Ring | C=C, C=N Stretching | 1400 - 1600 | IR, Raman |

| C-H (Aromatic) | Stretching | 3000 - 3100 | IR, Raman |

| C-Cl | Stretching | 700 - 800 | IR, Raman |

| P-C | Stretching | 650 - 750 | Raman |

| C-H (Methyl) | Stretching | 2850 - 2960 | IR, Raman |

Mechanistic Elucidation of Reactions via Computational Methods

Computational chemistry is a vital tool for exploring reaction mechanisms, providing insights that are often difficult to obtain through experimental means alone. nih.gov

Computational methods can be used to map the potential energy surface of a chemical reaction, identifying the most energetically favorable pathway from reactants to products. nih.gov For the synthesis of 2-Chloro-5-dimethylphosphorylpyridine, this could involve modeling reactions such as the Michaelis-Arbuzov or Hirao cross-coupling. By calculating the energies of reactants, intermediates, transition states, and products, chemists can understand the step-by-step mechanism. figshare.comrsc.org This analysis helps in optimizing reaction conditions by identifying potential side reactions and rate-limiting steps.

The transition state is the highest energy point along the reaction coordinate and is a critical factor in determining the reaction rate. nih.gov Quantum chemical calculations are used to locate the geometry of the transition state and compute its energy. youtube.com The energy difference between the reactants and the transition state defines the activation energy barrier. By computing these barriers for different possible pathways, the most likely reaction mechanism can be determined. For reactions involving 2-Chloro-5-dimethylphosphorylpyridine, these calculations can predict regioselectivity and stereoselectivity, guiding the development of more efficient synthetic methods.

Applications in Organic Synthesis and Advanced Materials

Role as a Synthetic Building Block and Chemical Intermediate

2-Chloro-5-dimethylphosphorylpyridine possesses a unique combination of functional groups that make it a valuable building block in organic synthesis. The presence of a chloro-substituent on the pyridine (B92270) ring and a dimethylphosphoryl group provides multiple reaction sites for constructing more complex molecular architectures.

Precursor in the Synthesis of Complex Organic Molecules

As a synthetic intermediate, 2-Chloro-5-dimethylphosphorylpyridine holds potential in medicinal chemistry. The dimethylphosphine (B1204785) oxide (DMPO) moiety is of particular interest. Research into medicinally relevant DMPO-containing building blocks has highlighted that the P=O bond can act as a hydrogen-bond acceptor. This property is significant in the design of kinase inhibitors, suggesting that 2-Chloro-5-dimethylphosphorylpyridine could serve as a precursor for novel therapeutic agents. researchgate.net

The chloro- and pyridinyl- functionalities allow the molecule to participate in various cross-coupling reactions, which are fundamental in the synthesis of complex organic molecules. The chlorine atom on the pyridine ring can be a site for palladium-catalyzed reactions such as Suzuki-Miyaura or Buchwald-Hartwig amination, enabling the formation of new carbon-carbon or carbon-nitrogen bonds, respectively.

Applications in Agrochemical Intermediate Synthesis (General)

While pyridine-containing compounds are prevalent in the agrochemical industry, specific applications of 2-Chloro-5-dimethylphosphorylpyridine as an agrochemical intermediate are not extensively documented in publicly available research. However, the structural motifs present in this compound are found in agrochemically active molecules. For instance, the neonicotinoid class of insecticides often features a chloropyridinyl group. While compounds like 2-chloro-5-chloromethylpyridine are well-known intermediates in the synthesis of neonicotinoids, the direct role of 2-Chloro-5-dimethylphosphorylpyridine in this context is not established. The presence of the phosphoryl group could potentially be leveraged to develop new classes of agrochemicals with different modes of action.

Potential in Functional Materials Development

The incorporation of phosphorus atoms into materials can impart unique properties, such as flame retardancy and altered electronic characteristics. 2-Chloro-5-dimethylphosphorylpyridine represents a potential monomer or additive in the creation of such functional materials.

Contributions to Phosphorus-Rich Materials

There is a growing interest in phosphorus-containing polymers for various applications. While direct polymerization of 2-Chloro-5-dimethylphosphorylpyridine has not been specifically reported, its structure suggests it could be incorporated into polymer backbones or as a pendant group. Such phosphorus-rich materials could exhibit enhanced thermal stability and flame-retardant properties. The pyridine ring also offers a site for further functionalization to tune the material's properties.

Applications in Polymer and Dye Chemistry

In the realm of polymer chemistry, the reactivity of the chloro-substituent could be utilized for post-polymerization modification or for creating cross-linked materials. The polar phosphine (B1218219) oxide group could enhance the solubility and coordination properties of resulting polymers.

Future Research Directions and Current Challenges

Development of Green and Sustainable Synthetic Approaches

The chemical industry is increasingly focusing on the development of environmentally friendly and sustainable processes. For a compound like 2-Chloro-5-dimethylphosphorylpyridine, this translates to creating synthetic routes that are not only efficient but also minimize waste and the use of hazardous materials.

Current research in the broader field of pyridine (B92270) synthesis is exploring several green chemistry principles that can be applied to the production of 2-Chloro-5-dimethylphosphorylpyridine. These include the use of eco-friendly solvents, reusable catalysts, and reaction conditions that are less energy-intensive. bhu.ac.in For instance, catalyst-free multi-component reactions in aqueous media are being investigated as a promising green approach for synthesizing pyridine derivatives. nih.gov

One of the key challenges is to adapt these general green methodologies to the specific synthesis of 2-Chloro-5-dimethylphosphorylpyridine, which involves the introduction of both a chloro and a dimethylphosphoryl group onto the pyridine ring. A potential green approach could involve the use of trichloroisocyanuric acid as a chlorinating agent, which is considered a safer alternative to chlorine gas and avoids the production of acidic wastewater. chemicalbook.com

| Green Chemistry Approach | Potential Application to 2-Chloro-5-dimethylphosphorylpyridine Synthesis | Key Benefits |

| Aqueous Media Reactions | Conducting key synthesis steps in water instead of organic solvents. | Reduced volatile organic compound (VOC) emissions, lower cost, and increased safety. |

| Reusable Catalysts | Employing solid catalysts like activated fly ash for cyclization or functionalization steps. bhu.ac.in | Simplified product purification, reduced catalyst waste, and potential for continuous processes. |

| Alternative Chlorinating Agents | Utilizing agents like trichloroisocyanuric acid. chemicalbook.com | Avoids the use of hazardous chlorine gas and minimizes acidic byproduct formation. |

| Flow Chemistry | Transitioning from batch to continuous flow processes. | Improved reaction control, higher yields, enhanced safety, and potential for automation. vcu.edu |

Expanding the Scope of Reactivity and Derivatization

The functionalization of the pyridine ring is a significant challenge in organic chemistry due to its electron-deficient nature. researchgate.netacs.org This inherent property makes reactions like electrophilic substitution difficult. youtube.com For 2-Chloro-5-dimethylphosphorylpyridine, the existing chloro and dimethylphosphoryl groups further influence the reactivity of the remaining positions on the pyridine ring.

A major hurdle is the selective functionalization at the C-3 (meta) position, which is notoriously difficult to achieve. themasterchemistry.comphys.org Recent breakthroughs in pyridine chemistry, such as temporary de-aromatization strategies, have opened new avenues for meta-functionalization. phys.org These advanced techniques could potentially be applied to 2-Chloro-5-dimethylphosphorylpyridine to introduce a wide range of new functional groups.

Future research will likely focus on exploring transition-metal-catalyzed C-H activation to directly introduce new substituents onto the pyridine ring of 2-Chloro-5-dimethylphosphorylpyridine. researchgate.net This would provide a more atom-economical and efficient way to create a library of derivatives with diverse properties.

| Derivatization Strategy | Potential Outcome for 2-Chloro-5-dimethylphosphorylpyridine |

| Meta-C-H Functionalization | Introduction of functional groups at the C-3 position, leading to novel molecular scaffolds. themasterchemistry.comphys.org |

| Cross-Coupling Reactions | Replacement of the chlorine atom with various organic groups via Suzuki, Sonogashira, or Buchwald-Hartwig coupling. |

| Modification of the Phosphoryl Group | Transformation of the dimethylphosphoryl group into other phosphorus-containing functionalities. |

| Nucleophilic Aromatic Substitution | Reaction at the positions activated by the electron-withdrawing nature of the pyridine nitrogen. youtube.com |

Rational Design of Derivatives for Specific Applications

The rational design of derivatives of 2-Chloro-5-dimethylphosphorylpyridine for targeted applications is a promising area of research. This involves a deep understanding of structure-activity relationships (SAR) to create new molecules with enhanced performance in fields such as medicinal chemistry, agrochemicals, and materials science.

For example, the pyridine core is a common motif in many pharmaceuticals and agrochemicals. researchgate.net 2-Chloro-5-chloromethylpyridine, a related compound, is a key intermediate in the synthesis of neonicotinoid insecticides. chemicalbook.com By rationally modifying the structure of 2-Chloro-5-dimethylphosphorylpyridine, it may be possible to develop new active ingredients with improved efficacy or different modes of action.

The process of rational design typically involves identifying a target (e.g., a biological receptor or a material property) and then designing molecules that are predicted to interact favorably with that target. This often involves an iterative cycle of design, synthesis, and testing.

High-Throughput Synthesis and Screening Methodologies

To accelerate the discovery of new applications for 2-Chloro-5-dimethylphosphorylpyridine derivatives, high-throughput synthesis and screening (HTS) methodologies are essential. These approaches allow for the rapid generation and evaluation of large libraries of compounds.

The development of efficient and robust synthetic methods is a prerequisite for high-throughput synthesis. vcu.edu Flow chemistry, for instance, is well-suited for the automated production of compound libraries. vcu.edu By integrating flow synthesis with automated purification and screening, the discovery pipeline can be significantly streamlined.

Challenges in this area include the development of versatile synthetic routes that are amenable to automation and the creation of sensitive and reliable screening assays to evaluate the desired properties of the newly synthesized compounds.

Advanced Computational Modeling for Predictive Chemistry

Advanced computational modeling plays a crucial role in modern chemical research, enabling the prediction of molecular properties and reactivity, which can guide experimental work. For 2-Chloro-5-dimethylphosphorylpyridine, computational tools can be used to:

Predict Reactivity: Quantum chemical calculations can help to understand the electronic structure of the molecule and predict the most likely sites for reaction. This can aid in designing more efficient synthetic routes and planning derivatization strategies.

Simulate Interactions: Molecular docking and molecular dynamics simulations can be used to predict how derivatives of 2-Chloro-5-dimethylphosphorylpyridine might interact with biological targets, which is invaluable for rational drug design. rsc.org

Design Novel Materials: Computational methods can be employed to predict the physical and electronic properties of materials incorporating 2-Chloro-5-dimethylphosphorylpyridine derivatives, guiding the development of new functional materials.

The primary challenge in this domain is the accuracy of the computational models. While significant progress has been made, accurately predicting complex chemical phenomena remains a computationally intensive and challenging task. The continued development of more powerful algorithms and increased computing power will further enhance the predictive capabilities of these models.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.